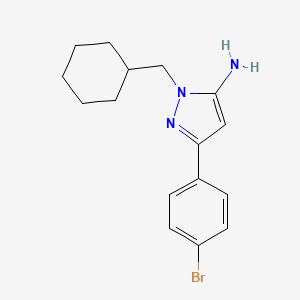
2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide, also known as NPPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NPPH is a hydrazide derivative of cinnamic acid, which has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of β-glucosidase, which is involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and DNA damage. In addition, this compound has been shown to modulate the immune system by increasing the production of cytokines and activating T cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide, including the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery, and the exploration of its mechanism of action. This compound derivatives with improved solubility and bioavailability could be developed for use in drug delivery systems. The mechanism of action of this compound could be further elucidated to better understand its potential applications in various fields.
Synthesemethoden
2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide can be synthesized using various methods, including the reaction of cinnamic acid with hydrazine hydrate, followed by the reaction with 1-naphthol and 3-phenyl-2-propenal. Another method involves the reaction of cinnamic acid with thiosemicarbazide, followed by the reaction with 1-naphthol and 3-phenyl-2-propenal. Both methods yield this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyloxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and electrochemistry. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-17(26-21-15-7-13-19-12-5-6-14-20(19)21)22(25)24-23-16-8-11-18-9-3-2-4-10-18/h2-17H,1H3,(H,24,25)/b11-8+,23-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMDOIHCWLJGFS-IIXAAWDWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)


![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)
![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)

![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)